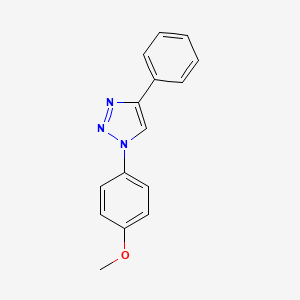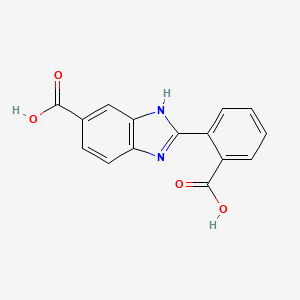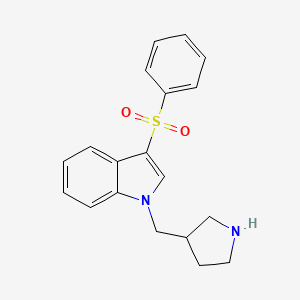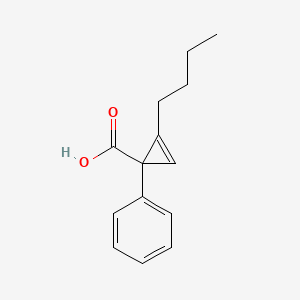
(4-Carboxyphenyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carboxyphenyl)(phenyl)iodonium triflate is an organoiodine compound with the molecular formula C13H10IO2.CF3O3S. It is a yellow to pale yellow solid with a molecular weight of 474.19 g/mol . This compound is known for its utility in various chemical reactions and scientific research applications.
Métodos De Preparación
The synthesis of (4-Carboxyphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-carboxyphenyl)boronic acid in the presence of a suitable oxidizing agent and triflic acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(4-Carboxyphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene and (4-carboxyphenyl)boronic acid.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(4-Carboxyphenyl)(phenyl)iodonium triflate has a wide range of scientific research applications, including:
Biology: It is utilized in the study of biological systems, particularly in the modification of biomolecules.
Medicine: This compound is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Carboxyphenyl)(phenyl)iodonium triflate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparación Con Compuestos Similares
(4-Carboxyphenyl)(phenyl)iodonium triflate can be compared with other similar compounds such as:
(4-Methoxyphenyl)(phenyl)iodonium triflate: This compound has a methoxy group instead of a carboxy group, which affects its reactivity and applications.
(4-Nitrophenyl)(phenyl)iodonium triflate: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical behavior.
(4-Bromophenyl)(phenyl)iodonium triflate: The bromine atom in this compound alters its reactivity compared to the carboxyphenyl derivative.
The uniqueness of this compound lies in its carboxy group, which provides additional functionality and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H10F3IO5S |
|---|---|
Peso molecular |
474.19 g/mol |
Nombre IUPAC |
(4-carboxyphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9IO2.CHF3O3S/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7) |
Clave InChI |
SNUUUZMJPAQQKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)








![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)




